molecular formula C14H17NO2 B12998246 N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine

Cat. No.: B12998246
M. Wt: 231.29 g/mol
InChI Key: FLIAHUXQKSERIC-UHFFFAOYSA-N
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Description

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring, a methoxyphenyl group, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the cyclization of the resulting amine with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-Methoxyphenyl)methyl)ethanamine
  • N-(1-(4-Methoxyphenyl)ethyl)-N-methylbenzamide
  • N-(1-(4-Methoxyphenyl)ethyl)-N-methylthiourea

Uniqueness

N-(1-(4-Methoxyphenyl)ethyl)-N-methylfuran-2-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl group and the furan ring enhances its potential for diverse applications compared to similar compounds that lack these features.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-N-methylfuran-2-amine

InChI

InChI=1S/C14H17NO2/c1-11(15(2)14-5-4-10-17-14)12-6-8-13(16-3)9-7-12/h4-11H,1-3H3

InChI Key

FLIAHUXQKSERIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N(C)C2=CC=CO2

Origin of Product

United States

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